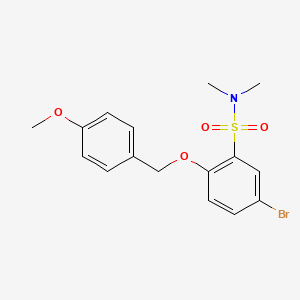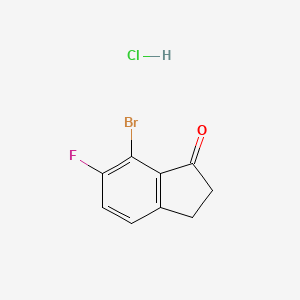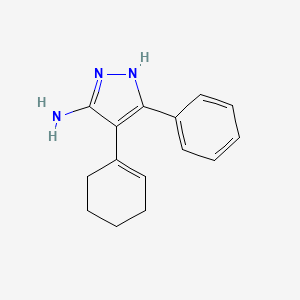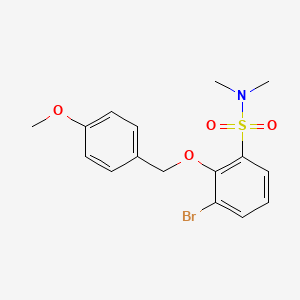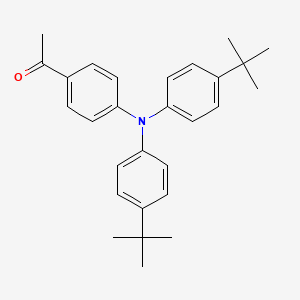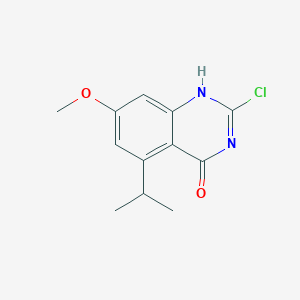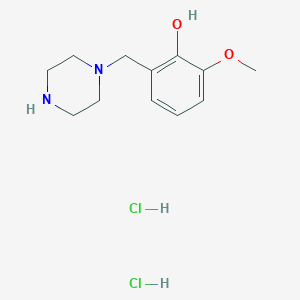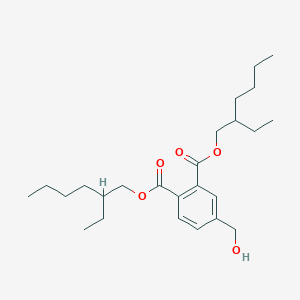
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate is an organic compound with the molecular formula C25H40O5. It is a derivative of phthalic acid, where two 2-ethylhexyl groups and one hydroxymethyl group are attached to the phthalate backbone. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate can be synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and formaldehyde. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process. The general reaction scheme is as follows:
Phthalic anhydride+2(2-ethylhexanol)+formaldehyde→Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride, 2-ethylhexanol, and formaldehyde are continuously fed into the system. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and filtration processes to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Bis(2-ethylhexyl) 4-carboxyphthalate.
Reduction: this compound alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible PVC materials.
Biology: Studied for its effects on cellular processes and potential endocrine-disrupting properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility of polymeric materials.
Industry: Utilized in the manufacturing of various consumer products, including toys, medical devices, and packaging materials.
Mechanism of Action
The mechanism by which Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate exerts its effects involves its interaction with cellular membranes and proteins. It can integrate into the lipid bilayer of cell membranes, altering their fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. The compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar chemical structure but without the hydroxymethyl group.
Diisononyl phthalate (DINP): Another phthalate plasticizer with different alkyl groups.
Diisodecyl phthalate (DIDP): Similar to DINP but with longer alkyl chains.
Uniqueness
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological effects compared to other phthalate plasticizers. This structural difference can influence its interaction with biological systems and its overall performance as a plasticizer.
Properties
IUPAC Name |
bis(2-ethylhexyl) 4-(hydroxymethyl)benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-5-9-11-19(7-3)17-29-24(27)22-14-13-21(16-26)15-23(22)25(28)30-18-20(8-4)12-10-6-2/h13-15,19-20,26H,5-12,16-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGQUQZPOHRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)CO)C(=O)OCC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334516 |
Source


|
| Record name | Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-80-2 |
Source


|
| Record name | Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
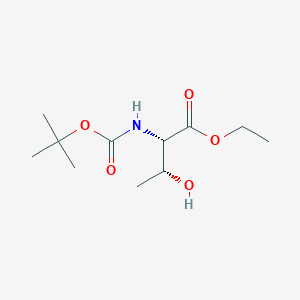
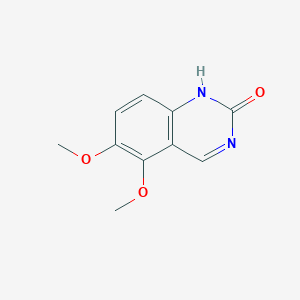
![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)

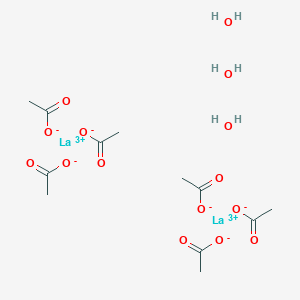
![[(E)-2-formyl-3-oxobut-1-enyl]urea](/img/structure/B8133242.png)
